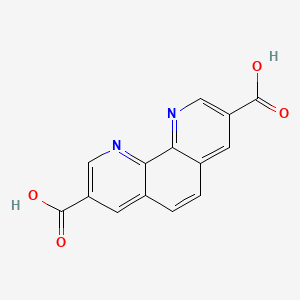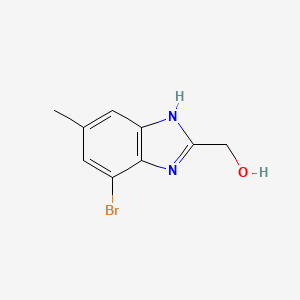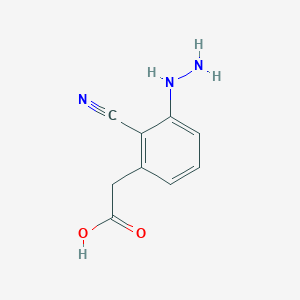
2-(2-Cyano-3-hydrazinylphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Cyano-3-hydrazinylphenyl)acetic acid is an organic compound that features both a nitrile group and a hydrazine moiety attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyano-3-hydrazinylphenyl)acetic acid typically involves the reaction of cyanoacetic acid with hydrazine derivatives under controlled conditions. One common method involves the condensation of cyanoacetic acid with 2-amino-3-cyanophenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions: 2-(2-Cyano-3-hydrazinylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
科学研究应用
2-(2-Cyano-3-hydrazinylphenyl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(2-Cyano-3-hydrazinylphenyl)acetic acid involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the nitrile group can participate in various biochemical pathways, affecting cellular processes.
相似化合物的比较
Cyanoacetic acid hydrazide: Shares similar functional groups and reactivity.
2-Cyanoacetamide: Another compound with a cyano group and amide functionality.
Indole-3-acetic acid: A plant hormone with a similar aromatic structure.
Uniqueness: 2-(2-Cyano-3-hydrazinylphenyl)acetic acid is unique due to the presence of both a hydrazine and a nitrile group on the same phenyl ring, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and form various derivatives makes it a valuable compound in research and industry.
属性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC 名称 |
2-(2-cyano-3-hydrazinylphenyl)acetic acid |
InChI |
InChI=1S/C9H9N3O2/c10-5-7-6(4-9(13)14)2-1-3-8(7)12-11/h1-3,12H,4,11H2,(H,13,14) |
InChI 键 |
NRIMIYMTZCDVEC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)NN)C#N)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







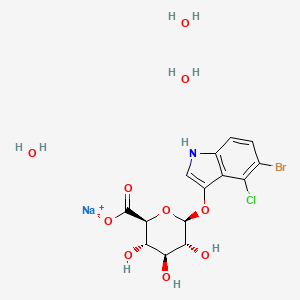

![(2S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B11926871.png)
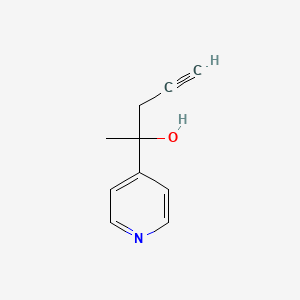

![Tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11926878.png)

